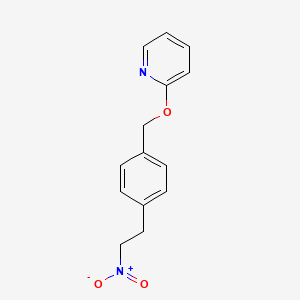

2-((4-(2-Nitroethyl)benzyl)oxy)pyridine

描述

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals for the pyridine ring protons in the aromatic region between 7.0 and 8.5 parts per million, with the proton adjacent to the nitrogen atom appearing as the most downfield signal due to the electron-withdrawing effect of the nitrogen.

The benzyl methylene protons would appear as a singlet around 5.2 parts per million, characteristic of benzylic protons adjacent to an oxygen atom. The aromatic protons of the substituted benzene ring would generate a characteristic para-disubstituted pattern, with two sets of equivalent protons appearing as doublets in the aromatic region. The ethyl chain protons would be observed as a triplet for the methyl group and a quartet for the methylene group adjacent to the nitro functionality, with the nitro-bearing methylene protons appearing significantly downfield due to the strong electron-withdrawing effect of the nitro group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would reveal the presence of fourteen distinct carbon environments, with the pyridine carbons appearing in the aromatic region between 120 and 160 parts per million. The carbon bearing the oxygen substituent would be significantly deshielded and appear around 160 parts per million. The benzyl methylene carbon would appear around 70 parts per million, while the nitroethyl carbons would show characteristic shifts with the nitro-bearing carbon appearing around 75-80 parts per million due to the α-effect of the nitro group.

Infrared Vibrational Frequency Analysis

Infrared spectroscopic analysis of this compound would reveal characteristic vibrational frequencies corresponding to the various functional groups present in the molecule. The nitro group would exhibit strong absorption bands in two distinct regions: asymmetric nitro stretching around 1550-1500 wavenumbers and symmetric nitro stretching around 1380-1320 wavenumbers. These bands would be among the most prominent features in the infrared spectrum due to the high intensity of nitro group vibrations.

The aromatic carbon-carbon stretching vibrations would appear in the region between 1600 and 1450 wavenumbers, with multiple bands corresponding to the pyridine and benzene ring systems. The carbon-hydrogen stretching vibrations of the aromatic protons would be observed around 3100-3000 wavenumbers, while the aliphatic carbon-hydrogen stretches would appear in the region around 2980-2850 wavenumbers.

The ether linkage between the pyridine and benzyl groups would contribute carbon-oxygen stretching vibrations in the region around 1250-1000 wavenumbers. The pyridine ring would exhibit characteristic out-of-plane bending vibrations in the fingerprint region below 900 wavenumbers, providing additional confirmation of the heterocyclic structure. The combination of these vibrational frequencies would create a unique spectroscopic fingerprint for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would provide valuable information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak would appear at mass-to-charge ratio 258, corresponding to the molecular weight of 258.27 grams per mole. The isotope pattern would show the characteristic contribution from carbon-13 isotopes, providing confirmation of the molecular formula.

The primary fragmentation pathways would likely involve cleavage of the ether bond, leading to formation of fragment ions corresponding to the pyridyl oxide radical and the substituted benzyl cation. Loss of the nitro group would be expected to produce a significant fragment ion at mass-to-charge ratio 212, while loss of the entire nitroethyl chain would generate a fragment at mass-to-charge ratio 184. The pyridine ring system would be expected to remain largely intact during fragmentation due to its aromatic stability.

Secondary fragmentation patterns would involve further breakdown of the primary fragments, with the substituted benzyl fragment potentially losing the ethyl chain to form a para-nitrobenzyl cation. The nitroethyl fragment itself might undergo characteristic rearrangements and eliminations common to aliphatic nitro compounds. The base peak in the mass spectrum would likely correspond to one of the more stable aromatic fragment ions, providing insight into the preferred fragmentation pathways under electron impact ionization conditions.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations would provide comprehensive insights into the electronic structure and energetic properties of this compound. These quantum mechanical calculations would optimize the molecular geometry to determine the preferred conformational arrangements and relative energies of different rotational isomers. The presence of the flexible ethyl chain and the benzyl ether linkage introduces multiple conformational degrees of freedom that would be systematically explored through computational methods.

The calculations would be expected to reveal the influence of the nitro group on the electronic distribution throughout the molecule, particularly its electron-withdrawing effects on the aromatic ring systems. The pyridine nitrogen would serve as an electron-rich site, while the nitro group would create an electron-deficient region, potentially leading to intramolecular charge transfer interactions that influence the molecular properties.

Frequency calculations would provide theoretical vibrational frequencies that could be compared with experimental infrared spectroscopic data to validate the computational model. The calculations would also predict thermodynamic properties such as formation enthalpy, entropy, and heat capacity, providing valuable data for understanding the stability and reactivity of the compound under various conditions.

Molecular Orbital Interactions and Electron Density Mapping

Analysis of molecular orbital interactions in this compound would reveal the electronic factors that govern its chemical behavior and reactivity patterns. The highest occupied molecular orbital would likely be localized primarily on the pyridine nitrogen and the aromatic ring systems, while the lowest unoccupied molecular orbital would be expected to show significant contribution from the nitro group due to its electron-accepting character.

Electron density mapping would provide visual representation of the charge distribution throughout the molecule, highlighting regions of high and low electron density that correlate with nucleophilic and electrophilic reactivity sites. The pyridine nitrogen would be expected to show high electron density, consistent with its basic character, while the carbon atoms adjacent to the nitro group would exhibit reduced electron density due to the inductive effects of the electronegative nitro functionality.

属性

IUPAC Name |

2-[[4-(2-nitroethyl)phenyl]methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-16(18)10-8-12-4-6-13(7-5-12)11-19-14-3-1-2-9-15-14/h1-7,9H,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFYQHLOGAVQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-(2-Nitroethyl)benzyl Halide Intermediate

The nitroethyl group is typically introduced via nitration or substitution reactions on a suitable benzyl precursor:

Method A: Alkylation of 4-hydroxybenzyl alcohol or 4-methylbenzyl derivatives

The 2-nitroethyl substituent can be introduced by reacting 4-(bromomethyl)benzyl derivatives with nitroalkane nucleophiles under basic conditions. Alternatively, direct nitration of 4-(2-hydroxyethyl)benzyl intermediates using nitrating agents can be employed, although regioselectivity must be controlled carefully.Method B: Reduction and subsequent nitration

Starting from 4-(2-haloethyl)benzyl compounds, nucleophilic substitution with nitrite sources can yield 4-(2-nitroethyl)benzyl intermediates.

These intermediates are often converted to benzyl halides (chlorides or bromides) to facilitate nucleophilic substitution reactions.

Alkylation of 2-Hydroxypyridine

Nucleophilic substitution of 2-hydroxypyridine with benzyl halide

The key step involves the reaction of 2-hydroxypyridine (acting as a nucleophile) with the prepared 4-(2-nitroethyl)benzyl halide under basic conditions to form the ether linkage.-

- Base: Potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).

- Temperature: Room temperature to moderate heating (25–80 °C) depending on reactivity.

Mechanism:

The deprotonated 2-hydroxypyridine attacks the electrophilic benzyl halide carbon, displacing the halide and forming the ether bond.

Purification and Characterization

- Purification is commonly achieved by column chromatography or recrystallization.

- Characterization by NMR, IR, and mass spectrometry confirms the structure and purity.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4-(bromomethyl)benzyl derivative + nitroalkane | Base, polar aprotic solvent, 40–60 °C | 4-(2-Nitroethyl)benzyl bromide | Formation of nitroethyl-substituted benzyl halide |

| 2 | 2-Hydroxypyridine + 4-(2-nitroethyl)benzyl bromide | Base (K2CO3/NaH), DMF/DMSO, RT–80 °C | This compound | Nucleophilic substitution forming ether bond |

| 3 | Purification | Chromatography/recrystallization | Pure target compound | Confirmed by spectral data |

Research Findings and Optimization Notes

- Base selection: Sodium hydride offers stronger deprotonation but requires careful handling; potassium carbonate is milder and often sufficient.

- Solvent effects: Polar aprotic solvents enhance nucleophilicity of the pyridine oxygen and solubilize reactants effectively.

- Temperature control: Elevated temperatures increase reaction rate but may cause side reactions, such as elimination or decomposition of the nitro group.

- Yield considerations: Optimized alkylation typically yields 70–90% of the target compound after purification.

- Side reactions: Potential side reactions include over-alkylation or nitro group reduction if reducing agents are present. Avoidance of moisture and oxygen-sensitive conditions is recommended.

Related Synthetic Methods from Literature

- Alkylation of pyridine derivatives with benzyl halides is a well-established method for forming aryl ethers, as described in various patent documents and academic research.

- Oxidation methods for related pyridine compounds (e.g., 2-benzoylpyridine) use ionic hydrides and oxygen sources, which may be adapted for functional group transformations on the pyridine ring if needed.

- Nucleophilic substitution on pyridine N-oxides provides alternative routes for functionalization but is less common for ether formation.

Data Table: Summary of Preparation Conditions and Outcomes

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Base | Potassium carbonate, Sodium hydride | K2CO3 preferred for ease, NaH for stronger deprotonation |

| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance reaction |

| Temperature | 25–80 °C | Higher temps increase rate but risk side reactions |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Yield | 70–90% | After purification |

| Purification | Column chromatography, recrystallization | Essential for removing unreacted starting materials and byproducts |

化学反应分析

Types of Reactions

2-((4-(2-Nitroethyl)benzyl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Nitro compounds.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives.

科学研究应用

2-((4-(2-Nitroethyl)benzyl)oxy)pyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing the compound’s activity.

相似化合物的比较

Key Observations :

- Nitroethyl vs. Nitrovinyl : The nitroethyl group in the target compound may exhibit lower electrophilicity compared to the nitrovinyl group in (E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine, which has a conjugated double bond enhancing reactivity .

- Halogen and Fluorine Substituents : Compounds like 4-Chloro-2-((2-(trifluoromethyl)benzyl)oxy)pyridine and 3-Chloro-5-(trifluoromethyl)-...pyridine demonstrate that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and bioactivity, as seen in their herbicidal properties .

生物活性

The compound 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine (CAS No. 936342-27-7) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a nitroethyl group attached to a benzyl moiety linked to a pyridine ring. Its structural formula can be represented as follows:

This compound is characterized by its lipophilicity, which influences its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : The compound has been shown to bind to FGFRs, leading to dimerization and autophosphorylation, which activates downstream signaling pathways involved in cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments .

Anticancer Activity

Recent research indicates that this compound can inhibit the proliferation of cancer cells. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at nanomolar concentrations.

These results suggest that the compound may serve as a promising lead for the development of new anticancer agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Screening against various pathogens revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.5 | |

| Escherichia coli | 2.0 | |

| Candida albicans | 1.0 |

These findings highlight its potential utility in treating infections caused by resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues expressing FGFRs.

- Metabolism : Primarily metabolized in the liver, yielding inactive metabolites.

- Excretion : Renal elimination predominates.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vivo using xenograft models. Tumor growth suppression was observed, with a complete response noted in certain cases at specific dosages, supporting its potential as an effective therapeutic agent .

Anti-inflammatory Properties

Another investigation explored the anti-inflammatory effects of this compound. In a zebrafish model, it was shown to significantly reduce neutrophil recruitment in response to injury, indicating a possible mechanism for mitigating inflammatory responses through modulation of immune cell activity .

常见问题

Basic Research Questions

Q. What personal protective equipment (PPE) and engineering controls are required for safe handling of 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine?

- Methodological Answer :

- Respiratory Protection : Use a dust mask compliant with JIS T 8151 standards to avoid inhalation of vapors or mists .

- Hand Protection : Wear chemical-resistant gloves (JIS T 8116) and inspect them prior to use. Use proper glove removal techniques to prevent contamination .

- Eye Protection : Safety goggles or chemical-resistant eyewear (JIS T 8147) are mandatory to prevent ocular exposure .

- Engineering Controls : Implement local exhaust ventilation systems and ensure workspace sealing to minimize airborne exposure. Safety showers and eyewash stations must be accessible .

Q. What are the optimal storage conditions to preserve the compound’s stability?

- Methodological Answer :

- Store in tightly sealed glass containers to prevent moisture ingress and photodegradation .

- Maintain in a cool (<25°C), dry, and well-ventilated environment. Avoid proximity to incompatible substances like strong oxidizers, which may induce decomposition .

- Opened containers must be resealed immediately and stored upright to prevent leakage .

Q. How should accidental exposure (e.g., skin contact, ingestion) be managed during experiments?

- Methodological Answer :

- Skin Contact : Immediately wash with soap and water for 15 minutes. Remove contaminated clothing and dispose of PPE properly .

- Eye Exposure : Flush eyes with copious water for ≥15 minutes, holding eyelids open. Seek medical attention .

- Ingestion : Rinse mouth thoroughly with water; do not induce vomiting. Provide SDS to medical personnel for targeted treatment .

Advanced Research Questions

Q. How can researchers assess the compound’s compatibility with reactive agents (e.g., strong oxidizers) in synthetic pathways?

- Methodological Answer :

- Conduct small-scale compatibility tests under controlled conditions (e.g., inert atmosphere, incremental temperature increases). Monitor for exothermic reactions, gas evolution, or color changes using calorimetry or gas chromatography .

- Reference incompatibility data from structurally similar compounds (e.g., nitroethyl derivatives react violently with strong oxidizers, necessitating isolation protocols) .

Q. What experimental strategies are recommended to investigate the nitroethyl group’s role in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogues with modified nitroethyl groups (e.g., nitroalkane variants) and compare bioactivity using enzyme inhibition assays (e.g., IC50 determination) .

- Spectroscopic Analysis : Employ NMR to track electronic effects of the nitroethyl moiety on the pyridine ring, correlating shifts with reactivity .

- Computational Modeling : Use density functional theory (DFT) to predict electron-withdrawing effects and binding affinities in target proteins .

Q. How can decomposition pathways be analyzed under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and elevated temperatures (40–80°C). Monitor degradation via HPLC-MS to identify breakdown products .

- Kinetic Studies : Plot degradation rates using Arrhenius equations to extrapolate shelf-life under standard conditions .

- Mitigation Strategies : Add stabilizers (e.g., antioxidants) or adjust buffer systems to minimize hydrolytic cleavage of the nitroethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。